molecular formula C26H23FN4O3S B4557720 4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline

4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline

Cat. No.: B4557720
M. Wt: 490.6 g/mol
InChI Key: FFTSMBJPKIUIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline is a useful research compound. Its molecular formula is C26H23FN4O3S and its molecular weight is 490.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.14748994 g/mol and the complexity rating of the compound is 830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research into quinolone derivatives, which share structural similarities with the given compound, has shown promising antibacterial properties. A study by Taguchi et al. (1992) synthesized a series of tetracyclic quinolone antibacterials with potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the piperazinyl and quinolone components, which are present in the specified compound, in achieving significant antibacterial effects (Taguchi et al., 1992).

Anticancer Activities

Solomon et al. (2019) explored 4-aminoquinoline derivatives, related to the given compound, for their potential anticancer activities. Their research found that certain sulfonyl analogs, which may include structural motifs similar to the given compound, showed significant cytotoxicity against various cancer cell lines. This suggests a potential application of the compound in cancer research and therapy (Solomon et al., 2019).

Photostability and Photochemistry

Mella et al. (2001) studied the photochemical behavior of ciprofloxacin, a fluoroquinolone with a piperazinyl group similar to the compound . Their findings on the photostability and reactivity under light exposure provide insights into the potential photophysical properties and applications of the compound , especially in designing light-sensitive therapeutic agents (Mella et al., 2001).

DNA Binding and Fluorescent Probes

Perin et al. (2011) synthesized benzimidazo[1,2-a]quinolines with piperazine nuclei, focusing on their fluorescent properties and potential as DNA-binding agents. Given the structural similarity to the compound , this research suggests possible applications in developing fluorescent probes for DNA detection and other bioimaging applications (Perin et al., 2011).

Molecular Docking and Antimicrobial Activity

Desai et al. (2017) reported on the synthesis and molecular docking studies of novel quinolone derivatives, which share structural features with the compound . Their work, focusing on interactions with bacterial enzymes, suggests the potential use of the compound in developing antimicrobial agents through computational and structure-based drug design (Desai et al., 2017).

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3S/c1-18-2-7-24-22(16-18)23(17-25(29-24)19-8-10-28-11-9-19)26(32)30-12-14-31(15-13-30)35(33,34)21-5-3-20(27)4-6-21/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTSMBJPKIUIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline
Reactant of Route 3
Reactant of Route 3
4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline
Reactant of Route 4
Reactant of Route 4
4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline
Reactant of Route 5
Reactant of Route 5
4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline
Reactant of Route 6
Reactant of Route 6
4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.